3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
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Overview
Description
3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and a thiophene-substituted isoxazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic synthesis. The process may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: This step may involve the reaction of the quinazolinone intermediate with a piperidine derivative.
Attachment of the Isoxazole Moiety: The isoxazole ring can be synthesized separately and then coupled to the piperidine-quinazolinone intermediate.
Thiophene Substitution:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and piperidine moieties.
Reduction: Reduction reactions could target the carbonyl groups within the quinazolinone and isoxazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are typically employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: It could modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-2(3H)-one: A similar compound with a different position of the carbonyl group.
3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-thione: A thione analog with a sulfur atom replacing the oxygen in the carbonyl group.
Uniqueness
The unique combination of the quinazolinone core, piperidine ring, and thiophene-substituted isoxazole moiety may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c26-20-15-6-1-2-7-16(15)22-13-25(20)14-5-3-9-24(12-14)21(27)17-11-18(28-23-17)19-8-4-10-29-19/h1-2,4,6-8,10-11,13-14H,3,5,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJAGFFKFFSNCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CS3)N4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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